molecular formula C2BrF3O B12062639 Trifluoroacetyl bromide CAS No. 354-31-4

Trifluoroacetyl bromide

Cat. No.: B12062639
CAS No.: 354-31-4
M. Wt: 176.92 g/mol
InChI Key: DTJIBVSGNIAPCX-UHFFFAOYSA-N
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Description

Trifluoroacetyl bromide is a chemical compound with the molecular formula C₂BrF₃O . It is a colorless liquid with a strong pungent odor and high vapor pressure. This compound is known for its reactivity and is used in various chemical processes, particularly in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoroacetyl bromide can be synthesized through several methods. One common method involves the reaction of trifluoroacetic acid with bromine in the presence of a catalyst. Another method includes the reaction of trifluoroacetyl chloride with hydrogen bromide .

Industrial Production Methods: In industrial settings, this compound is typically produced by the bromination of trifluoroacetic acid. This process involves the use of bromine and a suitable catalyst to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: Trifluoroacetyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from reactions with this compound depend on the type of reaction and the reagents used. For example, reactions with amines can produce trifluoroacetamides, while reactions with alcohols can yield trifluoroacetates .

Scientific Research Applications

Trifluoroacetyl bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which trifluoroacetyl bromide exerts its effects involves the transfer of the trifluoroacetyl group to nucleophilic sites on target molecules. This transfer can occur through various pathways, including nucleophilic substitution and addition reactions. The trifluoroacetyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the target molecules .

Comparison with Similar Compounds

    Trifluoroacetyl chloride: Similar in structure but contains a chlorine atom instead of bromine.

    Trifluoroacetic anhydride: Contains two trifluoroacetyl groups bonded to an oxygen atom.

    Trifluoroacetyl fluoride: Contains a fluorine atom instead of bromine

Uniqueness: Trifluoroacetyl bromide is unique due to its high reactivity and the presence of the bromine atom, which can influence the reactivity and selectivity of reactions. Its strong electron-withdrawing trifluoroacetyl group makes it a valuable reagent in organic synthesis and other applications .

Properties

IUPAC Name

2,2,2-trifluoroacetyl bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BrF3O/c3-1(7)2(4,5)6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJIBVSGNIAPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416021
Record name Acetyl bromide, trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354-31-4
Record name Acetyl bromide, trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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